1-[4-(2,2-dimethoxyethyl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(2,2-dimethoxyethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(13)12-6-4-11(5-7-12)8-10(14-2)15-3/h10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHPTTSXQWTOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2,2-dimethoxyethyl)piperazin-1-yl]ethan-1-one typically involves the reaction of piperazine with 2,2-dimethoxyethanol in the presence of an acetylating agent . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
1-[4-(2,2-dimethoxyethyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2,2-dimethoxyethyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(2,2-dimethoxyethyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair . By inhibiting PARP, this compound can induce cell death in cancer cells, making it a potential anticancer agent . Additionally, it may interact with other molecular targets involved in cell signaling and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares substituents, molecular weights, melting points, and synthetic yields of analogous piperazine-ethanone derivatives:
Key Observations :
- Halogenation: Chloro (QD15) and fluoro (QD4) substituents increase molecular weight and polarity, correlating with higher melting points compared to non-halogenated analogs .
- Aryl vs. Alkyl Substituents : Bulky aryl groups (e.g., benzoyl in QD10) reduce synthetic yields (35–63%) compared to smaller alkyl chains, likely due to steric hindrance .
- Solubility : Methoxy groups (e.g., in 2-methoxyphenyl derivatives, ) enhance water solubility, critical for bioavailability .
Receptor Binding
- Histamine H3 Receptor Ligands : QD10–QD12 () exhibit dual H3 receptor antagonism and antioxidant activity, with fluorinated analogs (QD4) showing superior metabolic stability .
- 5-HT6 Receptor Modulation : Derivatives like 3a () incorporate sulfonylindole moieties, enhancing 5-HT6 affinity due to π-π stacking interactions .
- Antifungal Activity : Complex analogs () with imidazole and dioxolane groups demonstrate cortisol synthesis inhibition, mimicking ketoconazole’s mechanism .
Enzyme Inhibition
- Aromatase Inhibitors: Compound 5i () combines a benzimidazole-oxadiazole scaffold with a piperazine-ethanone group, achieving submicromolar IC50 values via hydrophobic binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
